2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzothieno[2,3-d]pyrimidine core with chloro, fluoro, and methoxy substituents, which may contribute to its distinctive chemical properties and biological activities.
Properties
CAS No. |
477331-43-4 |
|---|---|
Molecular Formula |
C24H20ClFN2O2S2 |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20ClFN2O2S2/c1-30-15-11-9-14(10-12-15)28-23(29)21-16-5-2-3-8-20(16)32-22(21)27-24(28)31-13-17-18(25)6-4-7-19(17)26/h4,6-7,9-12H,2-3,5,8,13H2,1H3 |
InChI Key |
FYULTFJRRZPQGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4Cl)F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Substitution Reactions: The chloro and fluoro substituents are typically introduced through halogenation reactions, using reagents like thionyl chloride or fluorinating agents.
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the alkylation of a precursor compound with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound exhibits notable crystal structures characterized by specific intermolecular interactions, such as C–H⋯π interactions and Hirshfeld surface analysis revealing significant contributions from H⋯H and H⋯C interactions in the crystal packing .
Pharmacological Applications
The pharmacological potential of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one includes:
Anti-inflammatory Activity
Research indicates that compounds with similar structures have demonstrated anti-inflammatory effects. This compound may inhibit inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases .
Anticancer Properties
Compounds containing sulfanyl groups have shown promise in anticancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Analgesic Effects
The analgesic properties associated with related compounds hint at potential applications in pain management. The mechanism may involve modulation of pain signaling pathways .
Anticonvulsant Activity
Similar derivatives have been reported to exhibit anticonvulsant effects, suggesting that this compound might be effective in controlling seizures through modulation of neurotransmitter systems .
Material Science Applications
Beyond pharmacological uses, this compound may have applications in material science:
Organic Electronics
Due to its unique electronic properties arising from its molecular structure, it could be utilized in organic semiconductors or photovoltaic devices. The presence of electron-withdrawing groups may enhance charge transport properties .
Photonic Devices
The structural characteristics may allow for applications in photonic devices where light manipulation is crucial. Its ability to interact with light could be explored for use in sensors or light-emitting devices.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the synthesis and application of similar compounds:
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with a methoxy group, provides a distinct electronic environment that can affect its interactions with other molecules.
Biological Activity
The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 350.8 g/mol. The structure includes a chloro and fluorine substituent, which are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzothieno-pyrimidine core through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Attachment of the 4-methoxyphenyl group , which may enhance its pharmacological properties.
Antiviral Activity
Research has indicated that compounds similar to 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antiviral properties. Specifically:
- HIV-1 Inhibition : Studies have shown that derivatives with similar substituents demonstrate potent inhibitory effects against HIV-1, with some compounds showing activity in the picomolar range against wild-type and mutant strains of the virus .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results:
- Cell Viability Assays : In vitro studies on various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Cytokine Modulation : Preliminary studies indicate that it may reduce pro-inflammatory cytokines in activated immune cells, making it a candidate for further exploration in inflammatory disease models .
Table of Biological Activities
Notable Research Findings
- HIV Reverse Transcriptase Assays : Compounds with similar structural motifs have been tested against HIV reverse transcriptase, showing broad-spectrum inhibitory activity .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may interfere with critical cellular pathways involved in viral replication and cancer cell survival .
- Safety Profile : Toxicological assessments are ongoing to evaluate the safety profile of this compound in vivo, which is crucial for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
